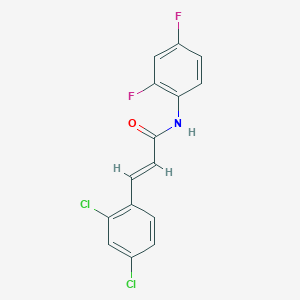
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide, also known as DCDFA, is a chemical compound that has garnered significant attention in the scientific community for its potential applications in various fields. It is a member of the acrylamide family of compounds and has been the subject of numerous studies to investigate its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is not yet fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. Furthermore, it has been shown to disrupt the microtubule network in cancer cells, leading to cell death. 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has also been shown to induce apoptosis, a process of programmed cell death.
実験室実験の利点と制限
One of the advantages of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is its potent anticancer activity against a variety of cancer cell lines. Furthermore, it has been shown to have a high selectivity for cancer cells, sparing normal cells. However, one of the limitations of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is its solubility in water, which makes it difficult to administer in vivo.
将来の方向性
The potential applications of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide are vast, and future research is needed to fully understand its mechanism of action and potential uses. Some of the future directions for research on 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide include:
1. Investigating the potential of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide as a therapeutic agent for other diseases, such as Alzheimer's disease.
2. Developing new formulations of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide to improve its solubility and bioavailability.
3. Studying the potential of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide in combination with other anticancer agents to enhance its efficacy.
4. Investigating the potential of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide as a diagnostic tool for cancer.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a promising compound with potent anticancer activity and potential applications in various fields of science. Its mechanism of action is not yet fully understood, and further research is needed to fully exploit its potential. However, the current research suggests that 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has the potential to be a valuable therapeutic agent for cancer and other diseases.
合成法
The synthesis of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide involves the reaction of 2,4-dichlorophenyl isocyanate with 2,4-difluoroaniline in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to achieve high yields and purity of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide.
科学的研究の応用
3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide is in the field of medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Furthermore, 3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F2NO/c16-10-3-1-9(12(17)7-10)2-6-15(21)20-14-5-4-11(18)8-13(14)19/h1-8H,(H,20,21)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOJCIFYIJDFC-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

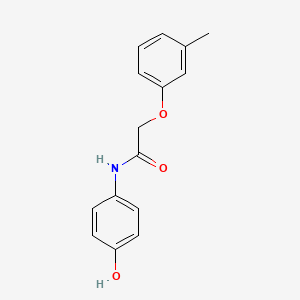

![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
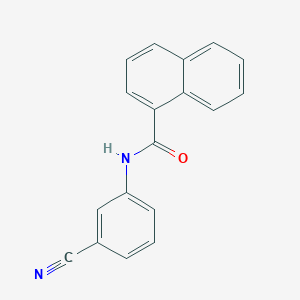
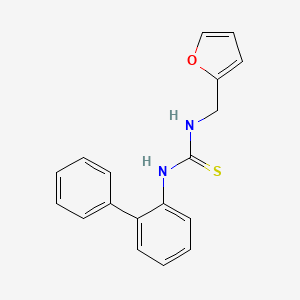
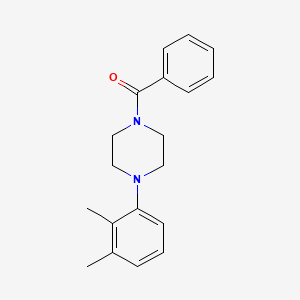

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5870918.png)
![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)

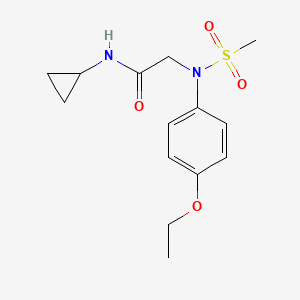
![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)